molecular formula C23H19BrClNO3 B2623718 N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide CAS No. 391876-30-5

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide

Cat. No. B2623718
CAS RN: 391876-30-5
M. Wt: 472.76
InChI Key: VXYUTGSOCPBGOU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide, also known as BRD-7389, is a chemical compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide involves the binding of the compound to the active site of target proteins, thereby inhibiting their activity. This leads to downstream effects on cellular processes, including gene expression and cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide has been found to exhibit interesting biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of immune response, and the improvement of cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The use of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide in lab experiments has several advantages, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, the limitations of this compound include its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the study of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide, including the optimization of its pharmacokinetic properties, the identification of its target proteins and downstream effects, and the evaluation of its potential therapeutic applications in various diseases, including cancer and neurological disorders.
In conclusion, N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide is a promising compound that has been synthesized and studied for its potential applications in scientific research. This compound exhibits interesting biochemical and physiological effects and has the potential to be developed into a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action and potential applications of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide.

Synthesis Methods

The synthesis of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide involves several steps, including the reaction of 4-bromo-3-(2-chlorobenzoyl)aniline with 4-isopropoxybenzoyl chloride in the presence of a base, followed by purification and characterization of the product. The synthesis method has been optimized to yield high purity and yield of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide.

Scientific Research Applications

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of drug discovery and development. This compound has been found to exhibit inhibitory activity against several enzymes and proteins, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs), which are involved in various cellular processes.

properties

IUPAC Name

N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrClNO3/c1-14(2)29-17-10-7-15(8-11-17)23(28)26-16-9-12-20(24)19(13-16)22(27)18-5-3-4-6-21(18)25/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYUTGSOCPBGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide

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